Zelavespib (PU-H71): A Technical Guide to its Mechanism of Action in Cancer Cells
Zelavespib (PU-H71): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelavespib (also known as PU-H71) is a potent, purine-scaffold, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4] Unlike therapies that target a single protein, Zelavespib's mechanism of action involves the simultaneous disruption of multiple oncogenic signaling pathways, making it an attractive candidate for cancer treatment.[4][5] This document provides an in-depth technical overview of Zelavespib's core mechanism, its effects on key signaling pathways, and the cellular consequences in cancer models, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is overexpressed in many cancer types, reflecting the cancer cells' increased reliance on its function to maintain the stability of mutated and overexpressed oncoproteins.[3][6] Zelavespib exerts its anticancer effects by binding with high affinity to the ATP-binding pocket located in the N-terminal domain of Hsp90.[1][5] This competitive inhibition blocks the hydrolysis of ATP, which is essential for the Hsp90 chaperone cycle.[1]
The inhibition of Hsp90's ATPase activity locks the chaperone in a non-functional conformation, preventing it from properly folding and stabilizing its client proteins. These destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[5] The concurrent degradation of multiple key oncoproteins cripples the cancer cell's signaling network, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Disruption of Key Oncogenic Signaling Pathways
By promoting the degradation of numerous Hsp90 client proteins, Zelavespib simultaneously impacts several signaling pathways critical for tumorigenesis.[5]
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Receptor Tyrosine Kinases (RTKs) and Downstream Effectors: Zelavespib induces the dose-dependent degradation of multiple RTKs, including EGFR, HER3, IGF1R, and c-Kit, as well as key downstream signaling molecules like Raf-1 and Akt.[7] The loss of these proteins disrupts the PI3K/Akt/mTOR and MAPK pathways, which are central to regulating cell growth, proliferation, and survival.[5]
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NF-κB Pathway: In triple-negative breast cancer (TNBC) cells, Zelavespib treatment leads to the proteasome-mediated reduction of IRAK-1 and TBK1 levels.[7] This results in a significant decrease in NF-κB activity, a key pathway for promoting inflammation, cell survival, and chemoresistance.[7]
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Cell Cycle Control: Zelavespib causes a reduction in the expression of critical cell cycle regulators such as CDK1 and Chk1.[7] This disruption leads to cell cycle arrest, particularly augmenting the percentage of cells in the G2-M phase.[7]
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DNA Damage Repair: Zelavespib has been shown to inhibit key DNA double-strand break (DSB) repair pathways. It suppresses the protein expression of Rad51 and Ku70, which are essential for the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, respectively.[1][8] This action sensitizes cancer cells to DNA-damaging agents like heavy ion radiation.[8]
Cellular and In Vivo Consequences
The widespread disruption of oncogenic signaling culminates in potent anti-tumor activity both in vitro and in vivo.
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Inhibition of Cell Growth and Viability: Zelavespib potently suppresses the growth of various cancer cell lines, with IC50 values in the nanomolar range.[7][9] For instance, in triple-negative breast cancer (TNBC) cell lines, it kills a significant portion of the initial cell population at a 1 µM concentration.[7]
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Induction of Apoptosis: Zelavespib induces apoptosis through multiple mechanisms. It causes the inactivation and downregulation of the anti-apoptotic protein Bcl-xL and induces the mitochondrial pathway of apoptosis mediated by caspase activation.[7]
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Endoplasmic Reticulum (ER) Stress: At micromolar concentrations, Zelavespib generates ER stress and activates the Unfolded Protein Response (UPR).[7] This is evidenced by the upregulation of ER stress markers like Grp78, Grp94, and CHOP, which can trigger apoptosis in cancer cells while sparing normal cells.[7]
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Suppression of Invasion: Zelavespib has been shown to markedly suppress the invasion of cancer cells, with high levels of suppression observed at a 1 µM concentration in MDA-MB-231 cells.[7]
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In Vivo Tumor Regression: In xenograft models of TNBC, administration of Zelavespib led to a 100% complete response, with tumors reduced to scar tissue.[7] This was accompanied by a significant reduction in proliferative and anti-apoptotic molecules within the tumor, a decrease in tumor cell proliferation, and a substantial increase in apoptosis.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Zelavespib across various cancer cell lines and models.
Table 1: In Vitro Efficacy of Zelavespib (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| MDA-MB-468 | Triple-Negative Breast Cancer | Growth Inhibition | 65 | [7][9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 140 | [7][9] |
| HCC-1806 | Triple-Negative Breast Cancer | Growth Inhibition | 87 | [7][9] |
| SKBr3 | Breast Cancer | Growth Inhibition (SRB) | 50 | [7] |
| MCF7 | Breast Cancer | Hsp90 Inhibition (Her2 level) | 60 |[7] |
Table 2: Downstream Effects of Zelavespib on Protein Expression and Cellular Processes
| Cell Line / Model | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| MDA-MB-231 | 0.5 µM Zelavespib | Reduction in NF-κB activity | ~84% | [7] |
| MDA-MB-231 | 1.0 µM Zelavespib | Reduction in NF-κB activity | ~90% | [7] |
| MDA-MB-231 | 1.0 µM Zelavespib | Suppression of cell invasion | ~90% | [7] |
| MDA-MB-231 | 2.5 µM Zelavespib | Upregulation of Grp94 protein | 3.7-fold | [7] |
| MDA-MB-231 | 2.5 µM Zelavespib | Upregulation of Grp78 protein | 4.9-fold | [7] |
| MDA-MB-231 | 2.5 µM Zelavespib | Upregulation of CHOP protein | 48-fold | [7] |
| MDA-MB-468 | 1.0 µM Zelavespib (24h) | Increase in G2-M phase cells | to 69% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg Zelavespib | Decrease in EGFR | 80% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg Zelavespib | Decrease in HER3 | 95% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg Zelavespib | Decrease in Raf-1 | 99% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg Zelavespib | Decrease in Akt | 80% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg Zelavespib | Decrease in p-Akt | 65% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg Zelavespib | Increase in apoptosis | 6-fold |[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize Zelavespib's mechanism of action.
Cell Viability and Growth Inhibition Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
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Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into opaque-walled 96-well microtiter plates at a density of approximately 8x10³ cells per well in 100 µL of medium.[7]
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Treatment: After allowing cells to adhere, they are treated with a range of concentrations of Zelavespib or a vehicle control (e.g., DMSO). Plates are incubated for a specified time (e.g., 72 hours) at 37°C.[7]
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Lysis and Signal Generation: Plates are equilibrated to room temperature. An equal volume (100 µL) of CellTiter-Glo® reagent is added to each well.[7]
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Signal Measurement: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-15 minute incubation at room temperature to stabilize the luminescent signal.[7]
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Data Acquisition: Luminescence is measured using a microplate reader. The data is used to calculate IC50 values.[7]
Western Blotting for Protein Degradation
This technique is used to detect changes in the levels of specific proteins following drug treatment.
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Cell Culture and Treatment: Cells are cultured to ~80% confluency and treated with Zelavespib or vehicle control for a specified duration (e.g., 24 hours).
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Protein Extraction: Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. Proteins are then transferred to a PVDF or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., Akt, Raf-1, EGFR, CDK1) and a loading control (e.g., β-actin or GAPDH).
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Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.
DNA Double-Strand Break (DSB) Repair Assay (γ-H2AX Foci)
This immunofluorescence-based assay visualizes the formation and resolution of DNA DSBs.
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Cell Culture and Treatment: Cells are grown on coverslips and pre-treated with Zelavespib (e.g., 1 µM) or DMSO for 24 hours.[8]
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Irradiation: Cells are irradiated with X-rays or heavy ions (e.g., carbon ions) to induce DSBs.[8]
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Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
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Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs. Following washes, a fluorescently-labeled secondary antibody is applied.
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Microscopy and Analysis: Coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted to quantify the extent of DNA damage and the efficiency of repair.[8]
References
- 1. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitors as selective anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
